molecular formula C16H15N5 B3160539 N,N-dimethyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine CAS No. 866051-77-6

N,N-dimethyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine

Cat. No.: B3160539
CAS No.: 866051-77-6
M. Wt: 277.32 g/mol
InChI Key: HAFZKOVMNKGNKS-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a phenylhydrazine derivative with a pyridine carboxaldehyde, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or a similar cyclizing agent. The reaction conditions may include refluxing in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme inhibition or as a probe in biochemical assays.

    Medicine: Investigating its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: Possible applications in materials science, such as in the development of polymers or as a stabilizer in chemical processes.

Mechanism of Action

The mechanism of action for N,N-dimethyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine: Lacks the N,N-dimethyl groups, which may affect its reactivity and binding properties.

    N,N-dimethyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine: Lacks the phenyl group, potentially altering its chemical behavior and applications.

    N,N-dimethyl-6-phenyl-1,2,4-triazin-5-amine: Lacks the pyridinyl group, which may influence its interactions with biological targets.

Uniqueness

N,N-dimethyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine is unique due to the presence of both phenyl and pyridinyl groups, along with the N,N-dimethyl substitution. These structural features may confer distinct chemical properties, such as increased stability, specific reactivity, and potential for diverse applications in various fields.

Properties

IUPAC Name

N,N-dimethyl-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-21(2)16-14(12-8-4-3-5-9-12)19-20-15(18-16)13-10-6-7-11-17-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFZKOVMNKGNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=NC(=N1)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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